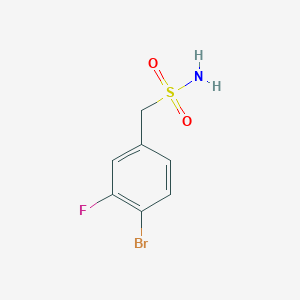

(4-Bromo-3-fluorophenyl)methanesulfonamide

Description

(4-Bromo-3-fluorophenyl)methanesulfonamide (CAS: 1187202-27-2) is a sulfonamide derivative with the molecular formula C₇H₇BrFNO₂S and a molar mass of 268.1 g/mol . Structurally, it consists of a phenyl ring substituted with bromine (Br) at the 4-position and fluorine (F) at the 3-position, linked to a methanesulfonamide group (-SO₂NH₂). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of ligands and bioactive molecules. Its bromine and fluorine substituents enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONMCRWXTOATRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for (4-Bromo-3-fluorophenyl)methanesulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Reagents include boronic acids or esters, and palladium catalysts under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the bromine atom is replaced by an aryl group .

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methanesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The methanesulfonamide group can also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzothieno[3,2-d]pyrimidinone Sulfonamide Derivatives

highlights a series of benzothieno[3,2-d]pyrimidinone sulphonamide thio-derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds feature a complex heterocyclic core fused with a pyrimidinone ring and a thioether linkage, in addition to the sulfonamide group. Key differences from the target compound include:

- Structural Complexity: The benzothienopyrimidinone scaffold introduces multiple aromatic and heterocyclic rings, enabling π-π stacking and additional hydrogen-bonding interactions.

- Substituent Diversity : Derivatives like 9 (2,4-difluorophenylthio) and 10 (benzoic acid thioether) include varied substituents that enhance target selectivity .

- Biological Activity: These derivatives inhibit COX-2, iNOS, and ICAM-1 expression and suppress PGE2 and IL-8 production in human keratinocytes and macrophages .

Comparison with Target Compound :

- Simplicity may limit anti-inflammatory efficacy but increases versatility as a synthetic intermediate.

(R,E)-N-(1-(4-Bromo-3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide (56b)

This compound () shares the 4-bromo-3-fluorophenyl moiety but differs in functional groups:

- Sulfinamide (-NSO) vs.

- Schiff Base Formation: The ethylidene group in 56b enables imine chemistry, making it suitable for ligand synthesis in organometallic applications .

Comparison with Target Compound :

- The target’s sulfonamide group offers stronger hydrogen-bonding capacity, advantageous in enzyme inhibition.

- 56b serves as a precursor in asymmetric synthesis, whereas the target is a stable intermediate for electrophilic substitutions.

Physicochemical and Pharmacokinetic Properties

Biological Activity

(4-Bromo-3-fluorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : CHBrFNOS

- Molecular Weight : 268.11 g/mol

- Structure : The compound features a phenyl ring substituted with bromine at the para position and fluorine at the meta position, along with a methanesulfonamide group.

The biological activity of (4-Bromo-3-fluorophenyl)methanesulfonamide can be attributed to its interaction with various molecular targets:

- Inhibition of Folic Acid Synthesis : Like other sulfonamides, it inhibits bacterial growth by interfering with folic acid synthesis, which is essential for bacterial DNA replication.

- Enzyme Interaction : The presence of halogen substituents (bromine and fluorine) enhances its binding affinity to specific enzymes or receptors, potentially increasing its selectivity and potency against certain pathogens.

- Cytotoxic Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines by modulating pathways involved in tumor growth.

Antimicrobial Activity

Sulfonamides are widely recognized for their antibacterial properties. Research indicates that (4-Bromo-3-fluorophenyl)methanesulfonamide can effectively inhibit the growth of various bacterial strains through the following mechanisms:

- Targeting Bacterial Enzymes : It disrupts the activity of enzymes involved in folate metabolism, which is crucial for nucleic acid synthesis in bacteria.

Anticancer Potential

Recent studies have explored the potential anticancer properties of (4-Bromo-3-fluorophenyl)methanesulfonamide:

- Cell Viability Assays : In vitro assays on various cancer cell lines demonstrated that the compound could reduce cell viability at specific concentrations, indicating its potential as an anticancer agent .

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cancer progression has been noted, although further studies are required to elucidate these mechanisms fully.

Case Studies and Experimental Data

A summary of relevant studies on (4-Bromo-3-fluorophenyl)methanesulfonamide is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.